molecular formula C37H49N5O7S B13021812 Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine

Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine

Cat. No.: B13021812
M. Wt: 707.9 g/mol
InChI Key: YLJAQXWNASQWTQ-MEROQGEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine is a complex chemical compound primarily used in biochemical and molecular biology research. It is a derivative of lysine, an essential amino acid, and is modified with biotin and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in proteomics research for protein labeling and conjugation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automation and continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine has several applications in scientific research:

    Protein Labeling: It is used to label proteins with biotin, enabling their detection and purification using avidin or streptavidin-based methods.

    Peptide Synthesis: The Fmoc group allows for controlled peptide synthesis, making it useful in the production of custom peptides for research purposes.

    Affinity Purification: The strong interaction between biotin and avidin/streptavidin is exploited for the purification of biotinylated molecules from complex mixtures.

    Molecular Biology: It is used in various molecular biology techniques, including Western blotting, ELISA, and immunoprecipitation.

Mechanism of Action

The mechanism of action of Nalpha-Fmoc-Nepsilon-biotinyl-epsilon-aminocaproyl-L-lysine involves its ability to label proteins with biotin. The biotin moiety binds strongly to avidin or streptavidin, allowing for the detection, purification, and analysis of biotinylated proteins. The Fmoc group serves as a protecting group during peptide synthesis, ensuring selective reactions at specific sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Fmoc protecting group and the biotin moiety. This combination allows for controlled peptide synthesis and subsequent biotinylation, making it highly versatile for various biochemical applications .

Properties

Molecular Formula

C37H49N5O7S

Molecular Weight

707.9 g/mol

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[6-aminohexanoyl(9H-fluoren-9-ylmethoxycarbonyl)amino]hexanoic acid

InChI

InChI=1S/C37H49N5O7S/c38-20-10-1-2-19-33(44)42(37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28)30(35(45)46)16-9-11-21-39-32(43)18-8-7-17-31-34-29(23-50-31)40-36(47)41-34/h3-6,12-15,28-31,34H,1-2,7-11,16-23,38H2,(H,39,43)(H,45,46)(H2,40,41,47)/t29-,30-,31-,34-/m0/s1

InChI Key

YLJAQXWNASQWTQ-MEROQGEASA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N(C(=O)CCCCCN)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N(C(=O)CCCCCN)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Origin of Product

United States

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